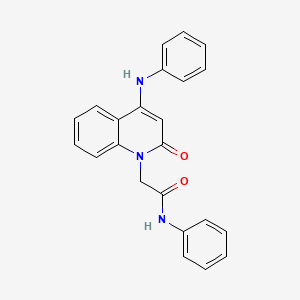
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is a complex organic compound with a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinoline-2,4-dione under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The exact mechanism of action for 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-anilino-2-oxo-1(2H)-pyrimidinyl)-2,2,2-trichloroethyl]benzenecarboximidoyl chloride
- (2Z)-2-(4-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)-2-OXO-1(2H)-NAPHTHALENYLIDENE)HYDRAZINECARBOXIMIDAMIDE
Uniqueness
2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is unique due to its specific quinoline core structure and the presence of both anilino and phenylacetamide groups. This combination of functional groups may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
75835-45-9 |
|---|---|
Molekularformel |
C23H19N3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(4-anilino-2-oxoquinolin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-18-11-5-2-6-12-18)16-26-21-14-8-7-13-19(21)20(15-23(26)28)24-17-9-3-1-4-10-17/h1-15,24H,16H2,(H,25,27) |
InChI-Schlüssel |
ILTWMFDOPUPSSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


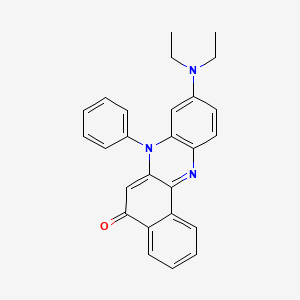
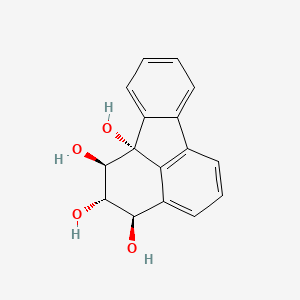
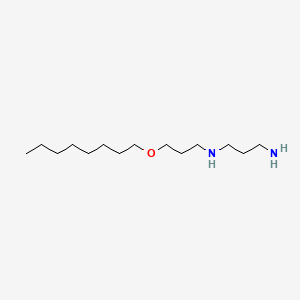

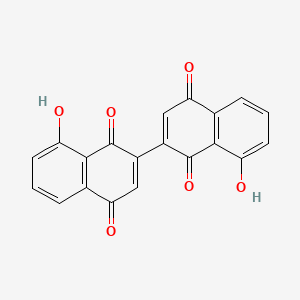
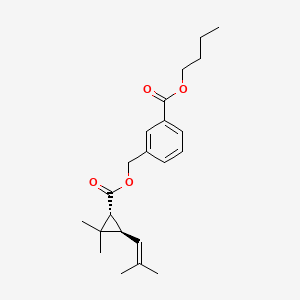

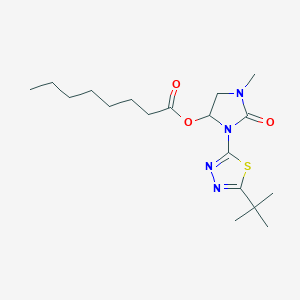
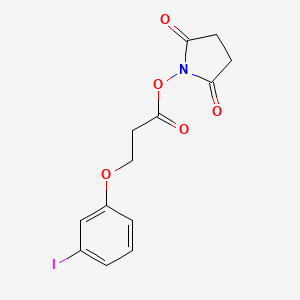
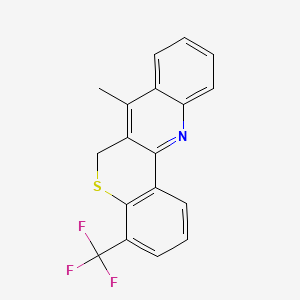
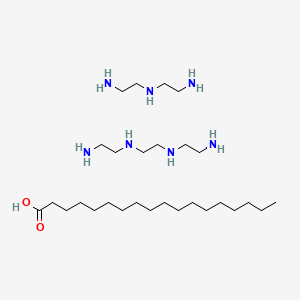
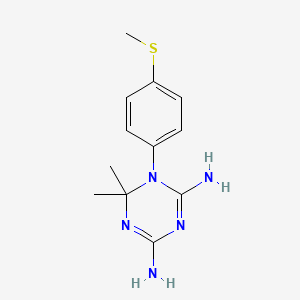
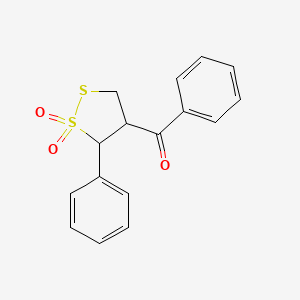
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
